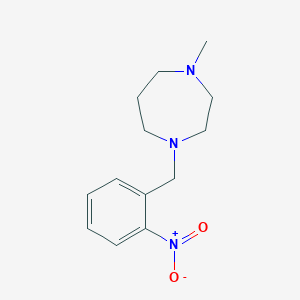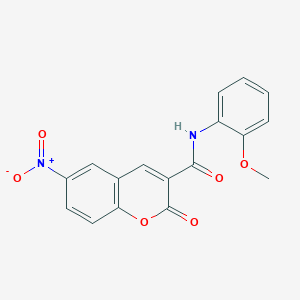![molecular formula C19H20N6O B5615233 2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This molecule is an example of a heterocyclic compound, characterized by the presence of different rings including pyridine, imidazole, piperidine, and pyrazine moieties. Such compounds often exhibit significant chemical reactivity and biological activity due to their complex structures and diverse functional groups.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, utilizing organocatalysts such as piperidine for the efficient assembly of diverse heterocyclic derivatives, including those incorporating pyrazine moieties. Methods such as palladium-catalyzed amidation and microwave-assisted reactions in green solvents have been developed for the synthesis of imidazo[4,5-b]pyridines and -pyrazines, indicating the potential pathways for synthesizing the compound of interest (Rosenberg et al., 2012).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, it could be interesting to explore its potential applications in various fields such as medicinal chemistry, materials science, and others .
properties
IUPAC Name |
pyrazin-2-yl-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(17-12-21-6-7-22-17)25-9-2-4-16(14-25)18-23-8-10-24(18)13-15-3-1-5-20-11-15/h1,3,5-8,10-12,16H,2,4,9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGNYHVYZBERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615197.png)

![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)
![(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5615238.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)